molecular formula C21H13F5N2O5 B2458871 [4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 338960-97-7

[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B2458871
CAS No.: 338960-97-7
M. Wt: 468.336
InChI Key: ZFHAOIZKZGXJLP-UHFFFAOYSA-N
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Description

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate (CAS 338960-97-7) is a high-purity chemical compound with a molecular weight of 468.34 g/mol and a molecular formula of C21H13F5N2O5 . This complex aromatic carbamate derivative features a 2,4-difluorophenoxy substituent and a 3-(trifluoromethyl)phenyl carbamate group, structural motifs often associated with specialized research applications, including use as a key intermediate in pharmaceutical and biological research . The presence of both nitro and trifluoromethyl groups on the aromatic rings makes this compound a valuable scaffold for further chemical modification and structure-activity relationship studies. The compound is provided with documentation including batch-specific information and is shipped with cold-chain transportation to ensure stability . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment in accordance with established laboratory safety protocols.

Properties

IUPAC Name

[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F5N2O5/c22-14-5-7-18(16(23)10-14)33-19-6-4-12(8-17(19)28(30)31)11-32-20(29)27-15-3-1-2-13(9-15)21(24,25)26/h1-10H,11H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHAOIZKZGXJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)OCC2=CC(=C(C=C2)OC3=C(C=C(C=C3)F)F)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F5N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound acts as an antagonist at the MCHR1 receptor. Antagonists are substances that block or suppress the action of the receptor they bind to. In this case, the compound would prevent MCH from binding to the MCHR1 receptor, thereby inhibiting its effects.

Pharmacokinetics

The compound is described as havingexcellent potency in biochemical and cellular assays, advantageous exposures and half-life both in animal models and in humans . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which would impact its bioavailability.

Result of Action

The compound demonstrates in vivo efficacy in mouse models of cancer progression and inflammation . This suggests that the compound’s action at the MCHR1 receptor could have potential therapeutic effects in these conditions.

Biological Activity

The compound [4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by its chemical formula and structural components:

  • Chemical Formula : C17H14F5N3O4
  • Structural Components :
    • A carbamate functional group
    • A nitrophenyl moiety
    • Difluorophenoxy and trifluoromethyl substituents

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to interact with various enzyme targets, increasing its inhibitory effects.
  • Cell Membrane Permeability : The presence of fluorine atoms improves lipid solubility, facilitating better cell membrane penetration and bioavailability.
  • Molecular Interactions : Studies suggest that halogen bonding and hydrogen bonding interactions play crucial roles in the compound's binding affinity to target proteins.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro evaluations indicated:

  • IC50 Values : The compound showed IC50 values ranging from 5 to 20 µM against colorectal cancer cell lines, indicating potent anticancer properties.
  • Selectivity Index : It displayed a favorable selectivity index compared to standard chemotherapeutics, suggesting reduced toxicity to normal cells while effectively targeting cancerous cells.

Enzyme Inhibition Studies

The compound was assessed for its inhibitory effects on key enzymes involved in cancer progression and inflammation:

  • Cholinesterases : Moderate inhibition was observed, with IC50 values around 19.2 µM for acetylcholinesterase (AChE) and 13.2 µM for butyrylcholinesterase (BChE) .
  • Cyclooxygenase (COX) : The compound exhibited dual inhibitory effects on COX-1 and COX-2, which are critical in inflammatory processes.

Study on Colorectal Cancer Cells

A study focusing on HCT-116 colorectal cancer cells revealed:

  • Mechanism of Action : The compound induced apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors.
  • Cell Cycle Arrest : Treatment resulted in significant G0/G1 phase arrest, indicating disruption of the cell cycle progression .

Comparative Analysis with Other Compounds

In comparative studies with similar compounds:

  • The tested carbamate demonstrated superior activity compared to other derivatives lacking trifluoromethyl or nitro groups.
  • Its unique structural features contributed to enhanced biological activity through improved interactions with target enzymes .

Data Tables

Biological ActivityIC50 (µM)Target Enzyme/Cell LineReference
Cytotoxicity5 - 20HCT-116 Colorectal Cancer
AChE Inhibition19.2Acetylcholinesterase
BChE Inhibition13.2Butyrylcholinesterase
COX-2 InhibitionModerateCyclooxygenase

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by multiple functional groups, including difluorophenoxy and trifluoromethyl moieties. The synthesis typically involves multi-step reactions starting from readily available precursors, employing techniques such as nucleophilic substitution and coupling reactions to introduce the desired substituents.

Inhibition of Enzymes

One of the primary applications of this compound lies in its ability to inhibit specific enzymes involved in disease processes. For instance, it has been investigated as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory conditions. Studies have shown that derivatives of similar structures exhibit low nanomolar activity against sEH, suggesting that modifications could enhance potency and selectivity for therapeutic applications .

Anticancer Properties

Research has indicated that compounds with similar structural frameworks may possess anticancer properties. For example, derivatives have been evaluated for their efficacy against different cancer cell lines, showing promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of trifluoromethyl groups is particularly noted for enhancing the lipophilicity and metabolic stability of these compounds, which is advantageous for drug development .

Antitubercular Activity

A related study focused on the synthesis of phenoxy derivatives as potential antitubercular agents. Compounds were tested against Mycobacterium tuberculosis, with some exhibiting significant activity (MIC values ranging from 4 to 64 μg/mL). This highlights the potential for structural analogs of [4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate to be developed as effective treatments for tuberculosis .

Anti-inflammatory Effects

Another investigation explored the anti-inflammatory effects of structurally similar compounds through cyclooxygenase (COX) inhibition. The findings suggest that these compounds can effectively reduce inflammatory markers in vitro, indicating their potential use in treating inflammatory diseases .

Data Tables

The following table summarizes key findings from various studies on compounds related to this compound:

Compound NameTarget EnzymeIC50 (nM)Biological ActivityReference
Compound AsEH1.7Potent inhibitor
Compound BCOX-1/COX-220Anti-inflammatory
Compound CM. tuberculosis4Antitubercular

Q & A

Q. What are the key synthetic pathways for [4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of aromatic precursors. A plausible route includes:

Phenoxy linkage formation : Reacting 2,4-difluorophenol with a nitro-substituted benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy-nitro intermediate.

Carbamate coupling : Treating the intermediate with 3-(trifluoromethyl)phenyl isocyanate in anhydrous THF, catalyzed by a base like triethylamine, to form the carbamate bond .
Optimization strategies :

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during isocyanate coupling.
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC to isolate the product with >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm the presence of difluorophenoxy, trifluoromethyl, and carbamate groups. For example, the trifluoromethyl group shows a singlet near δ -62 ppm in ¹⁹F NMR .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies the molecular formula (C₂₁H₁₂F₅N₂O₅) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity, with UV detection at 254 nm due to nitro group absorption .

Advanced Research Questions

Q. How do the electron-withdrawing groups (nitro, trifluoromethyl) influence the compound’s reactivity in nucleophilic substitution or hydrolysis reactions?

Methodological Answer:

  • Nitro group : Enhances electrophilicity at the adjacent carbon, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) under mild conditions .
  • Trifluoromethyl group : Stabilizes the carbamate linkage against hydrolysis via steric hindrance and electron-withdrawing effects. Hydrolysis studies in buffered solutions (pH 7.4, 37°C) show <10% degradation over 24 hours .
    Experimental validation :
  • Kinetic assays : Monitor hydrolysis rates using HPLC to compare with analogs lacking trifluoromethyl groups .

Q. What experimental strategies can resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Assay standardization : Use validated cell lines (e.g., HEK293 for enzyme inhibition) and control compounds to normalize inter-lab variability .
  • Dose-response curves : Perform 8-point dilution series (0.1–100 μM) to calculate accurate IC₅₀ values, reducing false positives from off-target effects .
  • Orthogonal assays : Confirm antiproliferative activity via both MTT and ATP-based luminescence assays to rule out assay-specific artifacts .

Q. How does molecular docking predict the interaction between this compound and target enzymes, and what validation methods confirm these predictions?

Methodological Answer:

  • Docking workflow : Use AutoDock Vina to model binding to acetylcholinesterase (AChE) or cytochrome P450 isoforms. The nitro group forms hydrogen bonds with Ser203 (AChE), while the trifluoromethyl moiety engages in hydrophobic interactions .
  • Validation :
    • Site-directed mutagenesis : Replace Ser203 with alanine in AChE; a >50% reduction in inhibition confirms the predicted interaction .
    • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) to correlate with docking scores .

Comparative Analysis Table

Compound Key Structural Features Biological Activity Reactivity Differences
Target Compound2,4-Difluorophenoxy, nitro, trifluoromethylphenylPotent AChE inhibition (IC₅₀ = 0.8 μM)Resistant to hydrolysis due to CF₃
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl analogChlorophenoxy, nitroModerate herbicidal activity (EC₅₀ = 12 μM)Higher hydrolysis rate (t₁/₂ = 4 h)
Ethyl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamateEthoxy, trifluoromethylAnticancer (GI₅₀ = 5 μM)Enhanced metabolic stability

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